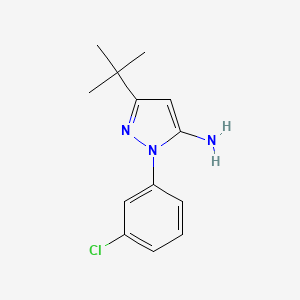

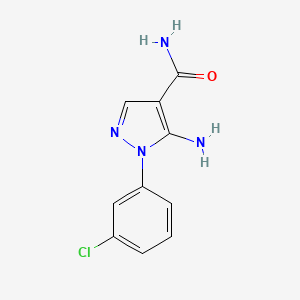

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

Overview

Description

The compound 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is a derivative of the 1H-pyrazole class, which is known for its heterocyclic framework that is often utilized in the synthesis of pharmacologically active compounds. While the provided papers do not directly discuss this specific chlorophenyl variant, they do provide insights into the reactivity and utility of similar 5-amino-1H-pyrazole-4-carboxamide structures in heterocyclic synthesis and their potential in medicinal chemistry .

Synthesis Analysis

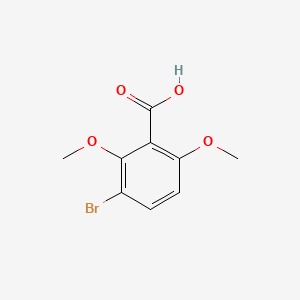

The synthesis of related 1H-pyrazole carboxamide compounds involves the functionalization of the pyrazole core. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine . This suggests that similar methods could potentially be applied to synthesize the 5-amino-1-(3-chlorophenyl) variant by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are typically confirmed using spectroscopic methods. Although the exact structure of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is not detailed in the provided papers, the structural elucidation of similar compounds is performed through analytical and spectroscopic data, which would likely include NMR, IR, and possibly X-ray crystallography to determine the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-1H-pyrazole-4-carboxamide derivatives is highlighted by their ability to undergo various reactions to yield a diverse array of heterocyclic compounds. For example, the reaction with acetylacetone and arylidenemalononitriles leads to the formation of pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes results in Schiff bases . These reactions demonstrate the versatility of the pyrazole carboxamide framework as a precursor for synthesizing complex heterocycles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide are not explicitly discussed in the provided papers, the properties of similar compounds can be inferred. Typically, these properties would include solubility in various solvents, melting points, and stability under different conditions. The presence of the amino and carboxamide groups suggests potential for hydrogen bonding, which could affect the compound's solubility and boiling point .

Relevant Case Studies

The provided papers do not mention case studies involving the specific chlorophenyl variant of the 1H-pyrazole carboxamide. However, the antitumor activities of some pyrazolopyrimidines and Schiff bases derived from related 5-amino-1H-pyrazole-4-carboxamides have been evaluated in vitro against different human cancer cell lines, indicating the potential of these compounds in the development of new anticancer agents . The structure-activity relationship (SAR) of these compounds is also discussed, which is crucial for understanding how structural changes can impact biological activity.

Scientific Research Applications

Summary of the Application

“5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide” is a type of pyrazole-bearing compound known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Chemical Research Applications

Summary of the Application

“5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide” and its derivatives are often used in chemical research, particularly in the synthesis of new compounds . These compounds can serve as building blocks in the creation of complex chemical structures.

Methods of Application or Experimental Procedures

The compound is typically used in a laboratory setting, where it can be combined with other chemicals under controlled conditions to create new compounds . The exact methods of application or experimental procedures can vary widely depending on the specific research goals and the other chemicals involved.

Results or Outcomes

The outcomes of these chemical research applications can also vary widely. In many cases, the goal is to create new compounds with desirable properties, such as increased stability, improved reactivity, or novel biological activity .

3. Chemical Synthesis

Summary of the Application

“5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide” and its derivatives are often used in chemical synthesis . These compounds can serve as building blocks in the creation of complex chemical structures.

Methods of Application or Experimental Procedures

The compound is typically used in a laboratory setting, where it can be combined with other chemicals under controlled conditions to create new compounds . The exact methods of application or experimental procedures can vary widely depending on the specific research goals and the other chemicals involved.

Results or Outcomes

The outcomes of these chemical synthesis applications can also vary widely. In many cases, the goal is to create new compounds with desirable properties, such as increased stability, improved reactivity, or novel biological activity .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-amino-1-(3-chlorophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZHZDJZVBEJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368961 | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

CAS RN |

50427-78-6 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50427-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

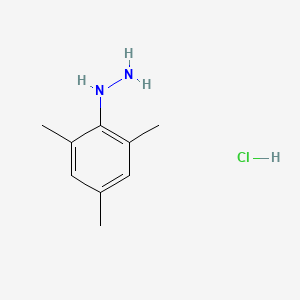

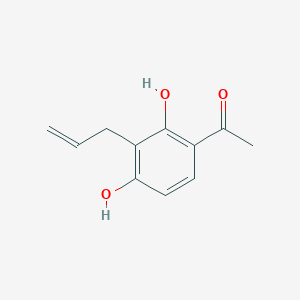

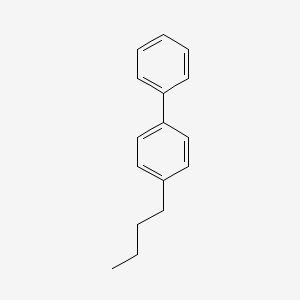

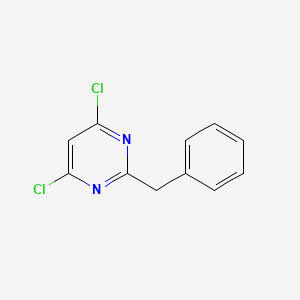

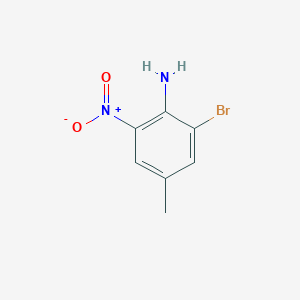

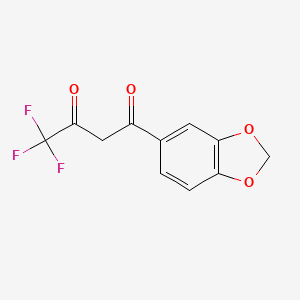

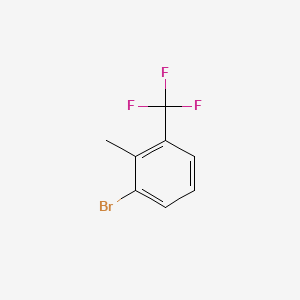

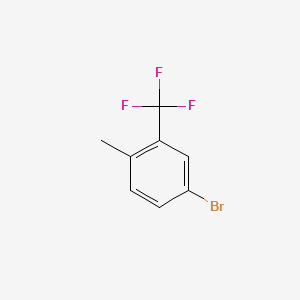

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.